molecular formula C10H14N4 B15050853 1-Methyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-3-amine

1-Methyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-3-amine

Cat. No.: B15050853
M. Wt: 190.25 g/mol
InChI Key: OIAIGVYIZIJHDO-UHFFFAOYSA-N
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Description

1-Methyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles and pyrroles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-pyrrole with appropriate reagents to introduce the pyrazole moiety. One common method involves the use of iodomethane to methylate pyrrole, followed by a series of reactions to form the desired pyrazole structure .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

1-Methyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrrole: A simpler structure with similar reactivity.

    N-Methylpyrrole: Another related compound with similar chemical properties.

    1-Methyl-1H-pyrazole: Shares the pyrazole moiety but lacks the pyrrole component.

Uniqueness

1-Methyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-3-amine is unique due to its combination of pyrazole and pyrrole structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

1-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C10H14N4/c1-13-6-3-4-9(13)8-11-10-5-7-14(2)12-10/h3-7H,8H2,1-2H3,(H,11,12)

InChI Key

OIAIGVYIZIJHDO-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNC2=NN(C=C2)C

Origin of Product

United States

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